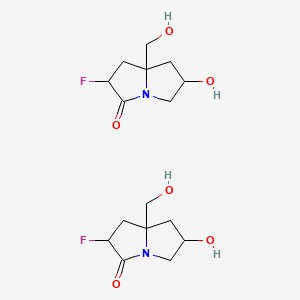
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound that features a hexafluoroisopropanol group attached to an aminomethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-amino-2-methylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of hexafluoroacetone. A suitable solvent such as dichloromethane is used.
Reaction Mechanism: The hexafluoroacetone reacts with the amino group of 5-amino-2-methylphenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexafluoroisopropanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hexafluoroisopropanol derivatives.
Aplicaciones Científicas De Investigación
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high electronegativity and stability.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-2-methylphenyl)-1,1,1-trifluoro-2-propanol: Similar structure but with fewer fluorine atoms.
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-butanol: Similar structure but with a longer carbon chain.
Uniqueness
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity compared to its less fluorinated analogs.
Propiedades
Fórmula molecular |
C10H9F6NO |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
2-(5-amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-6(17)4-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |
Clave InChI |
IZAWOGHVGXROPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
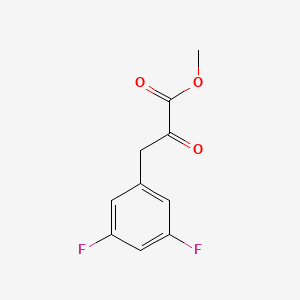
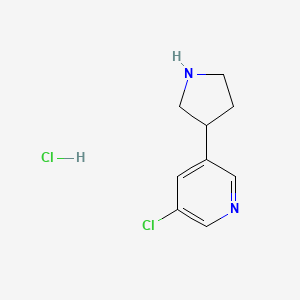
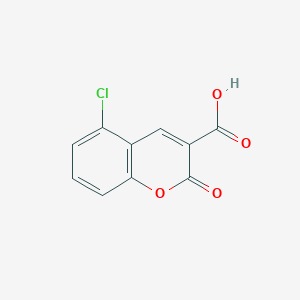

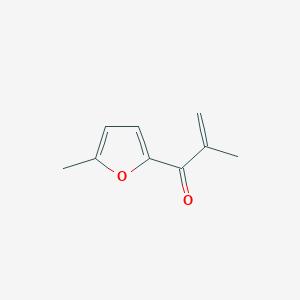
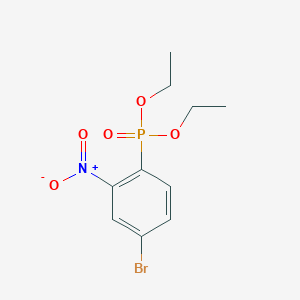


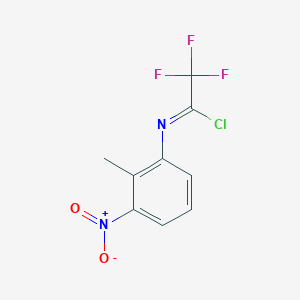
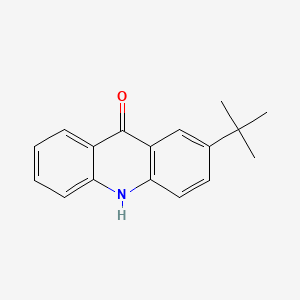

![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
